2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-7-1-2-9(16)8(5-7)13(20)19-14-18-10(6-21-14)11-3-4-12(17)22-11/h1-6H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNPZHHASOIJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thiourea: Used in the initial synthesis step.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to inhibit certain biological pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biochemical processes and interactions.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among the target compound and its analogs:
Electronic and Steric Effects
- Electron Density : The chlorothiophene group in the target compound donates electron density via sulfur’s lone pairs, contrasting with the electron-withdrawing nitro group in ’s analog.
- Steric Hindrance : Bulky substituents like phenyl () or benzothiadiazole () may limit target engagement compared to the target compound’s more compact structure.
Biological Activity
2,5-Dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide. Its molecular formula is , and it features a complex structure that includes dichloro and chlorothiophene moieties.
Synthetic Routes
The synthesis typically involves the reaction of 2,5-dichlorothiophene with thiazole derivatives. A common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides, optimized for higher yields in industrial settings.
Antimicrobial Properties
Research indicates that 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro assays have reported its ability to inhibit the proliferation of several cancer cell lines, including HepG2 liver cancer cells. The IC50 values observed suggest potent activity, with mechanisms likely involving apoptosis induction and cell cycle arrest at the G2/M phase .
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may inhibit tumor growth by promoting apoptosis or inhibiting angiogenesis.
In Vitro Studies
A study published in a peer-reviewed journal highlighted the compound's antiproliferative effects on HepG2 cells with an IC50 value around 1.30 μM. The results indicated that treatment led to significant tumor growth inhibition in xenograft models .
Comparative Analysis
A comparative analysis of various thiazole derivatives indicated that 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide exhibited superior activity compared to other compounds in its class. This was attributed to its unique structural features which enhance binding affinity to biological targets.
Data Tables
Q & A
Q. What are the standard synthetic routes for 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, and what analytical techniques validate its purity?
The compound is synthesized via multi-step reactions, typically starting with the coupling of 2,5-dichlorothiophene-3-carboxylic acid with 2-amino-4-(5-chlorothiophen-2-yl)thiazole. Key steps include:
- Friedel-Crafts acylation to introduce the benzamide group .
- Nucleophilic substitution under reflux in ethanol or methanol, with thiourea derivatives as intermediates . Validation involves 1H/13C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .
Q. How is the compound characterized structurally, and what challenges arise in crystallographic refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Challenges include:
- Crystal twinning due to flexible substituents, requiring SHELXL for refinement .
- Hydrogen bonding networks (e.g., N–H⋯N interactions) that stabilize molecular packing, analyzed via SHELXPRO .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, using spectrophotometric methods .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be resolved?
Discrepancies in antimicrobial or anticancer efficacy often arise from:
- Strain-specific variability : Use standardized strains (e.g., ATCC) and orthogonal assays (e.g., time-kill kinetics) .
- Solubility limitations : Optimize DMSO concentrations or use nanoformulations to enhance bioavailability .
Q. What computational methods optimize reaction conditions for scalable synthesis?
Q. How does the compound interact with molecular targets at the atomic level?
Molecular docking (AutoDock Vina) and MD simulations reveal:
- Thiazole-thiophene stacking with hydrophobic pockets of target enzymes .
- Chlorine substituents enhancing binding affinity via halogen bonding (e.g., with PfDHFR in malaria parasites) .
Q. What strategies mitigate toxicity while preserving bioactivity?
- Metabolomics profiling : Identify reactive metabolites using LC-MS/MS in hepatocyte models .
- Structural analogs : Replace 5-chlorothiophene with fluorinated groups to reduce off-target effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
